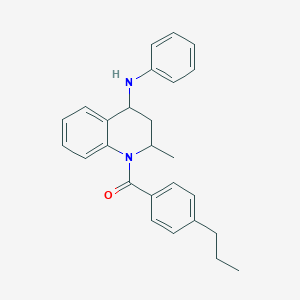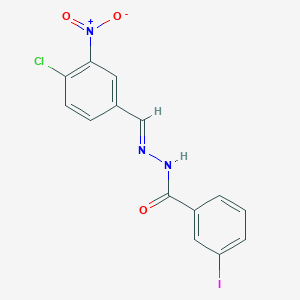![molecular formula C20H19BrN2O3 B5367134 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide, commonly known as ABPP (Activity-Based Protein Profiling) probe, is a chemical compound used in scientific research to identify and study the activity of enzymes and other proteins in complex biological systems. ABPP probes are widely used in various fields of research, including drug discovery, proteomics, and biochemistry, due to their ability to selectively label active proteins and provide insights into their function and regulation.
Mecanismo De Acción
ABPP probes work by selectively labeling active proteins in complex biological systems. They contain a reactive group that covalently binds to the active site of enzymes and other proteins, allowing for their identification and characterization. The allylamine and vinyl groups in ABPP probes are designed to react with specific amino acid residues in the active site of enzymes, allowing for the selective labeling of active enzymes.
Biochemical and physiological effects:
ABPP probes have been shown to have minimal biochemical and physiological effects in vitro and in vivo. They have been used in a wide range of biological systems, including cell lines, animal models, and human tissues, without any significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABPP probes have several advantages for lab experiments, including their ability to selectively label active proteins and provide insights into their function and regulation. They are also relatively easy to use and can be applied to a wide range of biological systems. However, ABPP probes have some limitations, including their limited specificity for certain classes of enzymes and their potential for off-target labeling.
Direcciones Futuras
There are several future directions for the use of ABPP probes in scientific research. One area of research is the development of new and improved ABPP probes with increased specificity and sensitivity for certain classes of enzymes. Another area of research is the application of ABPP probes to study the activity of enzymes and other proteins in complex biological systems, such as the human microbiome. Additionally, ABPP probes could be used to identify potential drug targets for a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
Métodos De Síntesis
The synthesis of ABPP probes involves a series of chemical reactions that start with the preparation of the starting materials and end with the purification and characterization of the final product. The most common method for synthesizing ABPP probes involves the use of solid-phase peptide synthesis (SPPS), which allows for the efficient and selective incorporation of the allylamine and vinyl groups into the benzamide scaffold. The final step of the synthesis involves the bromination of the aromatic ring to generate the final product.
Aplicaciones Científicas De Investigación
ABPP probes have been widely used in scientific research to study the activity of various enzymes and other proteins in complex biological systems. They have been used to identify and characterize novel enzymes involved in a wide range of biological processes, including metabolism, signal transduction, and protein degradation. ABPP probes have also been used to study the activity of enzymes involved in disease processes, such as cancer and neurodegeneration, and to identify potential drug targets.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-4-10-17(26-2)11-5-14)23-19(24)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQZEBUQTJFMBN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)


![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)



![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)